molecular formula C18H19N3O6 B596463 3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine CAS No. 1286490-16-1

3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine

Cat. No.: B596463
CAS No.: 1286490-16-1
M. Wt: 373.365
InChI Key: IHMWYJBQUYYPCU-UHFFFAOYSA-N
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Description

3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine is a synthetic compound with the molecular formula C18H19N3O6 and a molecular weight of 373.36 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine typically involves the reaction of alanine derivatives with benzyloxycarbonyl and nitroso groups. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving protein modification and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their modification or inhibition. This can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine is unique due to its combination of benzyloxycarbonyl and nitroso groups, which confer specific chemical reactivity and biological activity. This makes it a valuable tool in research settings for studying protein interactions and developing new therapeutic agents .

Biological Activity

3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine, also referred to as a nitroso compound, has garnered attention in biochemical research due to its potential biological activities. This compound, characterized by its complex structure and unique functional groups, is believed to exhibit various pharmacological effects, including mutagenicity and potential therapeutic applications.

  • Molecular Formula : C₁₈H₁₉N₃O₆
  • Molecular Weight : 373.36 g/mol
  • CAS Number : 1286490-16-1
  • IUPAC Name : 3-((benzyloxy)(nitroso)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid
  • Physical State : Solid
  • Solubility : Soluble in Dichloromethane and Ethyl Acetate

Biological Activity Overview

The biological activity of nitroso compounds, particularly those containing aromatic groups such as benzyloxy, has been extensively studied due to their potential mutagenic properties. These compounds can undergo metabolic activation, leading to DNA modification and subsequent biological responses.

Mutagenicity Studies

Research indicates that compounds similar to this compound exhibit mutagenic properties in bacterial models. For instance, studies on N-nitrosobenzylurea showed direct mutagenic effects in Salmonella typhimurium strains TA98 and TA1535 . These findings suggest that the nitroso group may facilitate the formation of reactive intermediates that interact with DNA.

Study 1: Benzylating N-nitroso Compounds

A study investigated the biological consequences of benzylation by analyzing unsymmetrically substituted N-nitrosomethylbenzylamine. The results demonstrated that these compounds could act as direct mutagens in bacterial assays, indicating a significant risk for DNA damage through benzylation mechanisms . This supports the hypothesis that similar nitroso compounds could exhibit comparable mutagenic activities.

Study 2: Anticonvulsant Activity of Related Alanine Derivatives

In a separate investigation focusing on alaninamide derivatives, researchers synthesized compounds with structural similarities to this compound. Some derivatives showed anticonvulsant activity in animal models, suggesting that modifications to the alanine backbone can influence pharmacological effects . This highlights the potential therapeutic relevance of such compounds.

The biological activity of nitroso compounds is often attributed to their ability to form reactive nitrogen species (RNS), which can lead to oxidative stress and subsequent cellular damage. The proposed mechanisms include:

  • DNA Alkylation : Interaction with nucleophilic sites on DNA, leading to mutations.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress pathways that can trigger apoptosis or necrosis.

Data Table: Summary of Biological Activities

Compound NameCAS NumberBiological ActivityModel OrganismReference
This compound1286490-16-1MutagenicitySalmonella typhimurium TA98
N-nitrosobenzylurea62-75-9Direct mutagenSalmonella typhimurium TA1535
Alaninamide DerivativesVariesAnticonvulsant activityMouse models

Properties

IUPAC Name

3-[nitroso(phenylmethoxy)amino]-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6/c22-17(23)16(19-18(24)26-12-14-7-3-1-4-8-14)11-21(20-25)27-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMWYJBQUYYPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CN(N=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858202
Record name N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286490-16-1
Record name N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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